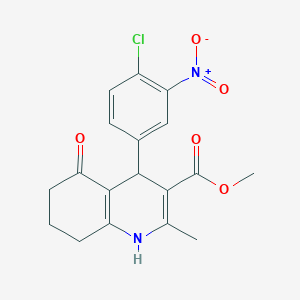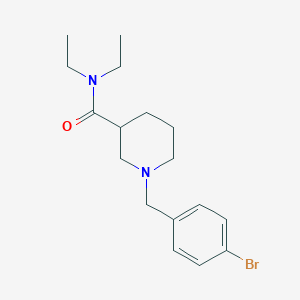![molecular formula C17H25N3O4 B5056626 N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide)](/img/structure/B5056626.png)
N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide), also known as NBD-Cl, is a fluorescent dye commonly used in scientific research applications. It is a highly sensitive and selective probe that can be used for the detection of biological molecules and their interactions.
科学的研究の応用
N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) has a wide range of scientific research applications, including the detection of protein-protein interactions, protein-ligand interactions, and enzyme activity. It can also be used for the detection of lipid bilayer formation and membrane fusion. N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) is a highly sensitive and selective probe that can be used in a variety of experimental settings.
作用機序
N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) is a fluorescent dye that works by emitting light when excited by a light source. It is a highly sensitive probe that can detect changes in the environment, such as changes in pH or the presence of specific molecules. N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) is also highly selective, meaning that it can specifically bind to certain molecules and ignore others.
Biochemical and Physiological Effects:
N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that can be safely used in a laboratory setting.
実験室実験の利点と制限
One of the main advantages of using N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) in lab experiments is its high sensitivity and selectivity. It can detect changes in the environment at very low concentrations, making it a valuable tool in many scientific research applications. However, one limitation of using N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) is that it can be difficult to interpret the results of experiments. The fluorescence emitted by N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) can be affected by a variety of factors, including pH and temperature, which can make it challenging to accurately interpret experimental results.
将来の方向性
There are many potential future directions for the use of N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) in scientific research. One possible direction is the development of new applications for N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) in the detection of biological molecules and their interactions. Another potential direction is the development of new fluorescent dyes that are even more sensitive and selective than N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide). Finally, there is the potential for the use of N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) in clinical settings, such as the detection of disease biomarkers or the monitoring of drug interactions.
合成法
N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide) can be synthesized by reacting 3-nitrobenzaldehyde with 3-methyl-2-butanone in the presence of hydrochloric acid. The reaction yields N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide), which is then purified by recrystallization. The synthesis method is relatively simple and can be performed in a laboratory setting.
特性
IUPAC Name |
3-methyl-N-[(3-methylbutanoylamino)-(3-nitrophenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)8-15(21)18-17(19-16(22)9-12(3)4)13-6-5-7-14(10-13)20(23)24/h5-7,10-12,17H,8-9H2,1-4H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGDCCQXWQIEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5056556.png)
![N-[4-(aminosulfonyl)benzyl]-4-ethoxybenzenesulfonamide](/img/structure/B5056561.png)
![(2,5-dimethoxybenzyl)[2-(4-nitrophenyl)ethyl]amine](/img/structure/B5056572.png)
![6-methyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5056578.png)
![2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5056584.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5056585.png)
![3-ethoxy-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5056588.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5056597.png)


![1-{[methyl(nitro)amino]methyl}-5-nitro-1H-indole-2,3-dione](/img/structure/B5056636.png)

![2-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B5056645.png)
![N-{4-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5056652.png)